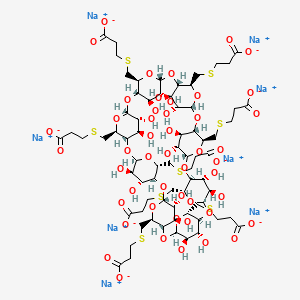

Sugammadex Sodium

描述

作用机制

舒更葡糖 (钠) 通过独特的机制发挥作用:

生化分析

Biochemical Properties

Sugammadex Sodium plays a crucial role in biochemical reactions by forming a stable, inactive complex with aminosteroid neuromuscular blocking agents. This interaction is highly specific and involves the encapsulation of the aminosteroid molecule within the hydrophobic core of the this compound molecule. The primary biomolecules that this compound interacts with are rocuronium and vecuronium, which are aminosteroid neuromuscular blocking agents. The nature of these interactions is based on the formation of a 1:1 complex, where this compound encapsulates the aminosteroid molecule, rendering it inactive .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by reversing the neuromuscular blockade induced by aminosteroid agents. This reversal is achieved through the encapsulation of the aminosteroid molecule, which prevents it from binding to nicotinic acetylcholine receptors at the neuromuscular junction. As a result, normal cell signaling pathways, gene expression, and cellular metabolism are restored. This compound has been shown to have minimal off-target effects, making it a highly specific and safe agent for clinical use .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable, inactive complex with aminosteroid neuromuscular blocking agents. This is achieved through the encapsulation of the aminosteroid molecule within the hydrophobic core of the this compound molecule. This binding interaction effectively sequesters the aminosteroid molecule, preventing it from interacting with nicotinic acetylcholine receptors at the neuromuscular junction. Additionally, this compound does not bind to plasma proteins and is eliminated unchanged by the kidneys, ensuring a rapid and efficient reversal of neuromuscular blockade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is highly stable and does not degrade easily, maintaining its efficacy over extended periods. Long-term studies have shown that this compound does not have any adverse effects on cellular function, even after prolonged exposure. In both in vitro and in vivo studies, this compound has demonstrated consistent and reliable performance in reversing neuromuscular blockade .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reverses mild to moderate neuromuscular blockade. Higher doses are required to reverse deep neuromuscular blockade. Toxic or adverse effects have not been observed at high doses, making this compound a safe and effective agent for use in various clinical settings. Threshold effects have been noted, with a minimum effective dose required to achieve complete reversal of neuromuscular blockade .

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily related to its elimination from the body. The compound is not metabolized by the liver and is excreted unchanged by the kidneys. This unique metabolic pathway ensures that this compound does not interact with other metabolic processes or enzymes, minimizing the risk of adverse effects. The elimination of this compound is efficient, with the compound being rapidly cleared from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. The compound does not rely on specific transporters or binding proteins for its distribution. Once administered, this compound rapidly reaches the site of action, where it forms a stable complex with aminosteroid neuromuscular blocking agents. The localization and accumulation of this compound are primarily determined by its interaction with the target aminosteroid molecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the extracellular space, where it interacts with aminosteroid neuromuscular blocking agents. The compound does not enter cells or interact with intracellular components, ensuring its specificity and minimizing off-target effects. This compound does not undergo post-translational modifications or possess targeting signals, as its primary mode of action is through extracellular encapsulation of aminosteroid molecules .

准备方法

合成路线和反应条件: 舒更葡糖 (钠) 的制备涉及几个关键步骤:

- γ-环糊精与三正丁基膦和卤素(如溴)在二甲基甲酰胺等有机溶剂中反应 ,得到式 I 化合物 .

- 式 I 化合物与 3-巯基丙酸甲酯在氢化钠存在下反应 ,在低于 0°C 的有机溶剂中得到式 II 化合物 .

式 II 化合物与氢氧化钠反应: 形成舒更葡糖 (钠).

工业生产方法: 舒更葡糖 (钠) 的工业生产方法包括:

- 使用反渗透膜过滤、切向流过滤或柱过滤脱盐 .

- 喷雾干燥得到无定形粉末 .

重结晶纯化: 从包含二甲基甲酰胺和异丙醇的溶液中.

化学反应分析

舒更葡糖 (钠) 主要与神经肌肉阻滞剂发生包封反应。主要反应包括:

常用试剂和条件:

主要产品:

科学研究应用

舒更葡糖 (钠) 具有广泛的科学研究应用:

相似化合物的比较

舒更葡糖 (钠) 在神经肌肉阻滞逆转剂中是独一无二的,因为它具有选择性的肌松药结合特性。类似的化合物包括:

属性

IUPAC Name |

octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGKABOMYQLLDJ-VKHHSAQNSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H104Na8O48S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2178.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343306-79-6 | |

| Record name | Sugammadex sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUGAMMADEX SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERJ6X2MXV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

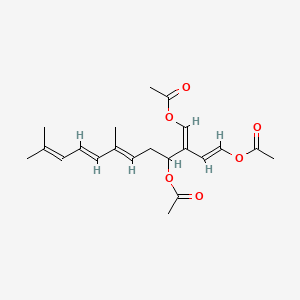

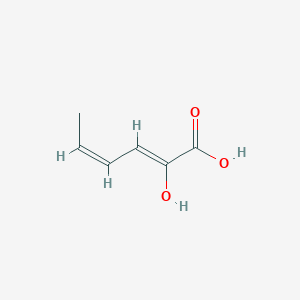

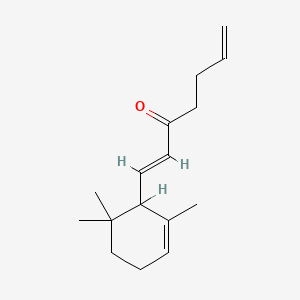

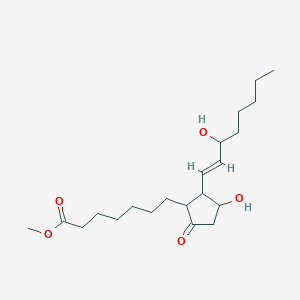

Feasible Synthetic Routes

A: Unlike anticholinesterase agents that increase acetylcholine concentration to displace neuromuscular blocking agents (NMBAs) from their receptor sites, Sugammadex Sodium directly encapsulates aminosteroidal NMBAs, such as rocuronium and vecuronium. [] This encapsulation forms a stable complex in the plasma, reducing the free concentration of the NMBA and shifting the equilibrium away from the receptor site, thereby rapidly reversing the blockade. []

A: Clinical data suggests that this compound can effectively and rapidly reverse both profound and moderate levels of neuromuscular blockade induced by rocuronium and vecuronium. [] Evidence also suggests potential for reversal of low levels of pancuronium-induced blockade. []

A: No. This compound is specifically designed to encapsulate aminosteroidal NMBAs like rocuronium and vecuronium. [, ] It does not reverse the effects of benzylisoquinolinium NMBAs, such as atracurium or cisatracurium. []

A: While the provided research articles do not explicitly state the molecular formula and weight of this compound, it is a modified gamma cyclodextrin. [, ] Its specific chemical structure and properties are likely detailed in pharmaceutical chemistry resources and the manufacturer's prescribing information.

ANone: The provided research articles primarily focus on clinical applications and do not delve into the spectroscopic characterization of this compound. Detailed spectroscopic data would be found in dedicated chemical analyses and potentially in the manufacturer's drug master file.

ANone: The provided research primarily focuses on the clinical applications and pharmacological profile of this compound. Information regarding its material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, structure-activity relationship studies, and specific formulation strategies is not discussed in these articles. Such information would be explored through dedicated material science and pharmaceutical development research.

A: Yes, this compound (Bridion) received approval from the Food and Drug Administration (FDA) in December 2015 for reversing rocuronium and vecuronium-induced neuromuscular blockade in adults undergoing surgery. [, ]

A: this compound was approved for use in both adults and children in the European Union in 2008. [, ] It has been registered in over 50 countries. []

A: While specific details on its metabolism and excretion are not provided in the research, this compound is primarily eliminated renally as an intact molecule along with the encapsulated NMBA. []

A: Research suggests that this compound provides a faster onset-offset profile compared to succinylcholine (1.0 mg/kg) when used to reverse rocuronium-induced blockade. []

A: Yes, the safety and efficacy of this compound have been evaluated in pediatric populations. [] In 2008, the European Union approved its use in both adults and children. [, ]

A: While the provided articles do not comprehensively cover contraindications, caution is advised in patients with severe renal impairment as it is primarily cleared through the kidneys. [] Consultation with the manufacturer's prescribing information is essential for detailed guidance.

ANone: The provided research articles primarily focus on the clinical application and pharmacological profile of this compound. Information related to resistance mechanisms, comprehensive toxicological data beyond reported adverse effects, drug delivery and targeting strategies, research on specific biomarkers, detailed analytical methods and validation, environmental impact assessments, dissolution and solubility studies, quality control and assurance measures, immunogenicity and immunological responses, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility and biodegradability, alternative compounds, recycling and waste management strategies, research infrastructure, historical context, and cross-disciplinary applications is not addressed within these articles. Further research in specialized areas would be needed to address these aspects.

A: The European Medicines Agency approved this compound for clinical use in 2008. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,12S,14R,15E)-15-ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235881.png)